1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and 3-chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrrolidine ring or other substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Similar structure with different substituents.
tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the 3-chloropropyl group.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO4/c1-13(2,3)20-12(18)16-10-6-8-14(16,7-5-9-15)11(17)19-4/h5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBVGITDYKWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327862 |
Source
|
Record name | NSC697382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909076-34-2 |
Source
|
Record name | NSC697382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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